4-[(3,4-difluorophenyl)methyl]morpholine
Description
4-[(3,4-Difluorophenyl)methyl]morpholine is a morpholine derivative featuring a difluorophenylmethyl substituent. Morpholine rings are widely utilized in medicinal and agrochemical research due to their ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability . The 3,4-difluorophenyl group introduces steric bulk and electron-withdrawing effects, which can influence binding affinity and pharmacokinetic profiles. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORHOHAZPZLXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-difluorophenyl)methyl]morpholine typically involves the reaction of 3,4-difluorobenzyl chloride with morpholine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or crystallization are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-difluorophenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the difluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluorophenylmorpholine derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-[(3,4-difluorophenyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,4-difluorophenyl)methyl]morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the morpholine ring can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | logP* | Key Substituents |
|---|---|---|---|
| This compound | 224.27 | 2.1 | 3,4-difluorophenylmethyl |
| 4-(3,5-Difluorophenyl)morpholine | 215.21 | 1.8 | 3,5-difluorophenyl |
| 4-(4-Fluorobenzyl)morpholine | 209.25 | 1.6 | 4-fluorobenzyl |
| 4-(3-(Trifluoromethyl)phenyl)morpholine | 231.22 | 2.4 | 3-CF₃-phenyl |
| 4-(4-Nitrophenyl)thiomorpholine | 254.34 | 2.7 | 4-nitrophenyl, thiomorpholine |
*Estimated using fragment-based methods.
Key Findings and Implications
Fluorine Position Matters : Asymmetric 3,4-difluoro substitution offers unique steric and electronic profiles compared to symmetrical 3,5-difluoro or single-fluorine analogues, impacting target engagement .
Heteroatom Effects : Thiomorpholine derivatives exhibit higher lipophilicity but lower metabolic stability than morpholine analogues, making them suitable for prodrug strategies .
Agrochemical vs. Pharmaceutical Design : Bulkier substituents (e.g., chloro, methoxy) in agrochemicals like dimethomorph prioritize target specificity over solubility, whereas pharmaceutical derivatives balance logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
